molecular formula C38H32N2O5 B15073043 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid

Cat. No.: B15073043
M. Wt: 596.7 g/mol
InChI Key: WSIODVLCEUGFMJ-UMSFTDKQSA-N
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Description

Fmoc-N-trityl-L-asparagine is an organic compound widely used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group. These protecting groups are crucial in preventing side reactions during peptide synthesis, making Fmoc-N-trityl-L-asparagine a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-trityl-L-asparagine typically involves several steps:

    Crystallization: Formation of N’-Trityl-L-asparagine crystals.

    Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.

    Washing: Removal of residual starting materials.

    Extraction: Obtaining N-Acetyl-L-asparagine.

    Drying: Final product is obtained after drying.

Industrial Production Methods

Industrial production of Fmoc-N-trityl-L-asparagine follows similar steps but on a larger scale. The process ensures high purity by effectively removing residual synthetic materials such as trifluoroacetic acid, maleic anhydride, and epichlorohydrin .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with Fmoc-N-trityl-L-asparagine incorporated at specific positions, depending on the synthesis requirements .

Scientific Research Applications

Fmoc-N-trityl-L-asparagine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of Fmoc-N-trityl-L-asparagine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino end of the asparagine, preventing unwanted reactions during the synthesis process. The trityl group protects the side chain amide, ensuring the integrity of the peptide being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which provide enhanced stability and prevent side reactions during peptide synthesis. This makes it a preferred choice in complex peptide synthesis .

Properties

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2-(tritylamino)butanoic acid

InChI

InChI=1S/C38H32N2O5/c41-35(39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-34(36(42)43)40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,40H,24-25H2,(H,42,43)(H,39,41,44)/t34-/m0/s1

InChI Key

WSIODVLCEUGFMJ-UMSFTDKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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